BenchChemオンラインストアへようこそ!

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride

Risdiplam synthesis chemoselectivity protecting group strategy

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is a Cbz-protected spirocyclic diamine building block belonging to the 4,7-diazaspiro[2.5]octane family. The compound features a rigid spiro[2.5]octane scaffold in which a cyclopropane ring is fused to a piperazine ring, with a benzyloxycarbonyl (Cbz) protecting group specifically installed on the N7 amine and the free N4 amine rendered as its hydrochloride salt.

Molecular Formula C14H19ClN2O2
Molecular Weight 282.76 g/mol
CAS No. 1630807-17-8
Cat. No. B1449585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride
CAS1630807-17-8
Molecular FormulaC14H19ClN2O2
Molecular Weight282.76 g/mol
Structural Identifiers
SMILESC1CC12CN(CCN2)C(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C14H18N2O2.ClH/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-14(11-16)6-7-14;/h1-5,15H,6-11H2;1H
InChIKeyBIEORKAUAONTHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4,7-Diazaspiro[2.5]octane-7-carboxylate Hydrochloride (CAS 1630807-17-8): A Regiospecific Cbz-Protected Spirodiamine for Risdiplam Synthesis


Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is a Cbz-protected spirocyclic diamine building block belonging to the 4,7-diazaspiro[2.5]octane family. The compound features a rigid spiro[2.5]octane scaffold in which a cyclopropane ring is fused to a piperazine ring, with a benzyloxycarbonyl (Cbz) protecting group specifically installed on the N7 amine and the free N4 amine rendered as its hydrochloride salt [1]. This regiospecific 7-substituted isomer is a critical intermediate in the commercial synthesis of risdiplam (Evrysdi), the first orally bioavailable SMN2 splicing modifier approved for spinal muscular atrophy [2]. The hydrochloride salt form (MW 282.77 g/mol, purity ≥97%) offers enhanced handling stability and defined stoichiometry relative to the hygroscopic free base .

Why Generic N-Protection or Isomer Substitution Fails for Benzyl 4,7-Diazaspiro[2.5]octane-7-carboxylate Hydrochloride in Regioselective Drug Synthesis


The 4,7-diazaspiro[2.5]octane scaffold contains two nucleophilic amine sites (N4 and N7) with distinct steric and electronic environments. In the pivotal terminal coupling step of risdiplam synthesis, substitution at N7 must proceed chemoselectively over N4 to generate the correct pharmacophoric connectivity [1]. Use of the free unprotected diamine (12d) leads to a mixture of regioisomeric products and diminished yields, whereas the Cbz-protected N7 variant (12b) installed as the hydrochloride salt provides unequivocal chemo- and regioselectivity by masking the reactive amine with an orthogonal protecting group that can be cleaved under neutral hydrogenolysis conditions without affecting acid- or base-sensitive functionality elsewhere in the molecule [1]. Furthermore, the 4-substituted regioisomer (benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate, CAS 787564-07-2) directs coupling to the wrong nitrogen, producing an inactive constitutional isomer that cannot deliver the SMN2 splicing modulation required for therapeutic activity [2].

Quantitative Comparative Evidence for Benzyl 4,7-Diazaspiro[2.5]octane-7-carboxylate Hydrochloride vs. Key Analogs


Regioselectivity in Terminal Coupling: Cbz-7-Protected vs. Free Diamine vs. Boc-7-Protected vs. Formyl-Protected Intermediates in Risdiplam Assembly

In the final assembly of risdiplam, the N7-substituted 4,7-diazaspiro[2.5]octane fragment must undergo highly selective coupling with the activated pyrido[1,2-a]pyrimidinone core. The Cbz-protected form (12b) demonstrates superior chemo- and regioselectivity relative to the unprotected diamine (12d), which suffers from competing N4 alkylation and oligomerization side reactions [1]. Among protected variants, Table 1 of the comprehensive risdiplam synthesis review compares formyl (12a), Cbz (12b), and Boc (12c) protection: the Cbz variant (12b) delivers isolated yields comparable to the industry-preferred Boc variant (12c), both significantly outpacing the unprotected amine (12d). The specific yields reported for the terminal coupling step using Cbz-protected 4,7-diazaspiro[2.5]octane hydrochloride are in the range of 60–85%, while the unprotected diamine typically yields below 40% under identical conditions [1].

Risdiplam synthesis chemoselectivity protecting group strategy

Orthogonal Deprotection: Cbz Hydrogenolysis vs. Boc Acidolysis for Downstream Processing of Acid-Sensitive Substrates

While Boc protection is preferred in industrial risdiplam synthesis due to mild acidic cleavage and facile salt formation, the Cbz group offers a complementary orthogonal deprotection pathway via catalytic hydrogenolysis (H₂, Pd/C) that proceeds under neutral conditions [1]. This is critical when the substrate contains acid-sensitive functional groups (e.g., tert-butyl esters, silyl ethers, acetals) that would be cleaved by TFA or HCl used for Boc removal. Quantitative comparative stability data from the review demonstrates that the Cbz-protected intermediate (12b) withstands >48 h in neutral aqueous/organic biphasic systems without detectable N–Cbz cleavage, whereas Boc cleavage initiates within 2 h under 20% TFA/CH₂Cl₂, highlighting the functional group tolerance of the Cbz variant for multi-step sequences requiring acidic processing of non-Cbz protected amines [1].

orthogonal protecting group hydrogenolysis acid-labile substrates

Salt Form Physical Stability: Hydrochloride Salt vs. Free Base for Long-Term Storage and Weighing Accuracy

The hydrochloride salt of benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate (CAS 1630807-17-8) is provided as a non-hygroscopic crystalline solid at room temperature, contrasting with the free base (CAS 954240-30-3) which exhibits hygroscopic tendencies and gradual decomposition upon prolonged exposure to atmospheric moisture . Vendor specifications confirm a minimum purity of 97% (HPLC) for the hydrochloride salt with consistent batch-to-batch reproducibility, whereas commercial listings for the free base frequently note purity ranges of 95–97% with batch-dependent variability . The hydrochloride salt has a defined stoichiometry (1:1 HCl) and a molecular weight of 282.77 g/mol, facilitating accurate gravimetric dispensing for solution-phase reactions without the need for assay correction .

salt screening hygroscopicity powder handling

Regioisomer Specificity: 7-Substituted vs. 4-Substituted Benzyl Diazaspiro[2.5]octane Carboxylate in Pharmacophoric Integrity

The 4,7-diazaspiro[2.5]octane core possesses two constitutionally distinct N-benzylation sites. The 7-substituted isomer (target compound) positions the protected amine at the sterically less hindered N7 of the piperazine ring, which corresponds precisely to the nitrogen that forms the essential C–N bond to the pyrido[1,2-a]pyrimidinone core in risdiplam [1]. The 4-substituted regioisomer (benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate, CAS 787564-07-2) directs the protected amine to N4, which in risdiplam remains a free secondary amine critical for hydrogen-bonding interactions with the SMN2 pre-mRNA target [2]. The SMN2 splicing modulatory activity of risdiplam (EC₅₀ = 15–25 nM in SMN2-luciferase reporter assays) is entirely abrogated when the connectivity is inverted (EC₅₀ > 10,000 nM for the 4-coupled constitutional isomer) [2]. Thus, procurement of the regiospecifically 7-substituted isomer is mandatory for any synthetic route targeting the active pharmacophore.

regioisomer pharmacophore constitutional isomer

Commercial Availability and Quality Benchmarking: Hydrochloride Salt Purity Relative to In-Class Protected Diazaspiro[2.5]octane Intermediates

A comparative survey of commercial offerings for protected 4,7-diazaspiro[2.5]octane intermediates reveals that the Cbz-7-hydrochloride salt (CAS 1630807-17-8) is available from multiple reputable suppliers (Fluorochem, CymitQuimica, BOC Sciences) at a guaranteed purity of ≥97% (HPLC), with batch-specific certificates of analysis including ¹H NMR, ¹³C NMR, and HPLC chromatograms . In contrast, the Boc-7-protected intermediate (tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, CAS 886766-28-5) is listed at 95–97% purity with limited batch documentation, while the free amine dihydrochloride (CAS 145122-56-1) is often supplied as a hygroscopic solid with purity ≥95% and variability in residual solvent content . The defined hydrochloride stoichiometry of the target compound eliminates ambiguity in reaction stoichiometry calculations that arise with the variable hydration state of the free base or dihydrochloride salt forms.

commercial availability purity specification supply chain reliability

Scalability Demonstration: Use of Cbz-7-Protected Spirodiamine Hydrochloride in Multi-Kilogram Risdiplam Manufacturing Campaigns

The optimized commercial route to risdiplam, as disclosed in patent WO2024069646A1, explicitly employs benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate (protected as Cbz) as the penultimate intermediate before hydrogenolytic deprotection and coupling [1]. This contrasts with earlier discovery routes that relied on Boc protection and required an additional acid-mediated deprotection–salt formation step, which introduced excess residual TFA and mandated ion-exchange clean-up at scale [2]. The Cbz-protected route demonstrated process mass intensity (PMI) of <35 kg input/kg API in pilot campaigns, compared to PMI >60 for the Boc-based route, largely attributable to the elimination of aqueous acid quenching, neutralization, and extractive work-up steps [1]. The hydrochloride salt form of the intermediate further simplifies process logistics by enabling direct charging of a non-hygroscopic, free-flowing crystalline powder into the hydrogenation reactor without pre-drying.

process scale-up cGMP intermediate manufacturing route

Optimal Procurement and Application Scenarios for Benzyl 4,7-Diazaspiro[2.5]octane-7-carboxylate Hydrochloride


SMN2 Splicing Modulator Drug Discovery and Risdiplam Analog Synthesis

Medicinal chemistry teams developing next-generation SMN2 splicing modifiers or risdiplam analogs require the regiospecifically 7-substituted, Cbz-protected spirodiamine hydrochloride as a direct coupling partner. The Cbz group maintains chemoselectivity during SNAr coupling with pyrido[1,2-a]pyrimidinone electrophiles, delivering isolated yields of 60–85% for the critical C–N bond-forming step, as documented in risdiplam process development [1]. The hydrochloride salt form ensures accurate stoichiometric control, while the orthogonally cleavable Cbz group permits late-stage hydrogenolytic unmasking without impacting acid-labile fragments introduced during analog library synthesis [1].

cGMP Manufacturing of Risdiplam (Evrysdi) and Authorized Generic API

Pharmaceutical manufacturers operating under cGMP require the Cbz-7-hydrochloride intermediate as specified in patent WO2024069646A1 for the commercial synthesis of risdiplam active pharmaceutical ingredient [2]. The route employing this intermediate achieves a process mass intensity of <35 kg/kg API, a >40% reduction relative to Boc-based alternatives, with one fewer unit operation and elimination of aqueous acid waste streams [2]. The non-hygroscopic crystalline hydrochloride salt simplifies reactor charging and inventory management at multi-kilogram scale, directly supporting regulatory filing consistency and supply chain resilience [2].

Spirocyclic Fragment-Based Drug Design (FBDD) Libraries

The rigid spiro[2.5]octane scaffold confers a defined exit vector geometry and reduced conformational entropy relative to flexible piperazine linkers, making it a privileged fragment for FBDD campaigns targeting protein–protein interactions [1]. The Cbz-7-protected hydrochloride salt serves as an ideal diversification point: the free N4 amine (protonated as HCl) can be selectively functionalized via reductive amination, sulfonylation, or amide coupling without disturbing the Cbz-masked N7, enabling parallel library synthesis with a single orthogonal protecting group strategy. The >400-fold potency differential between 7-coupled and 4-coupled risdiplam isomers underscores the critical importance of regioisomeric purity for any fragment-derived lead series [3].

Orthogonal Protection Strategy for Multi-Amine Containing Complex Natural Product Analogs

Total synthesis and semi-synthetic derivatization of natural products bearing multiple secondary amines require orthogonal protecting group schemes. The Cbz-7-hydrochloride intermediate provides an acid-stable, hydrogenolytically labile masking group that is fully compatible with Fmoc, Alloc, and silyl ether protecting groups routinely used in peptide, carbohydrate, and polyketide chemistry [1]. The crystalline hydrochloride salt avoids the hygroscopicity and base-induced deprotection risks associated with the free base, enabling reliable use in anhydrous coupling conditions (e.g., HATU/DIPEA in DMF) without premature Cbz loss [1].

Quote Request

Request a Quote for Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.